molecular formula C25H23N3O2 B11649203 N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide

N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide

Cat. No.: B11649203
M. Wt: 397.5 g/mol
InChI Key: WMRJIMUPJRFCCW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide likely involves multiple steps, including the formation of the phthalazinone core and subsequent functionalization. Typical reaction conditions may include:

    Reagents: Starting materials such as 2,4-dimethylphenylamine and 4-methylbenzaldehyde.

    Catalysts: Acid or base catalysts to facilitate condensation reactions.

    Solvents: Organic solvents like dichloromethane or ethanol.

    Temperature: Controlled heating to promote reaction kinetics.

Industrial Production Methods

Industrial production may involve scaling up the laboratory synthesis with optimizations for yield and purity. This could include:

    Continuous flow reactors: For efficient and consistent production.

    Purification techniques: Such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen or addition of hydrogen.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Depending on the reaction, solvents like acetonitrile or toluene may be used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigated for pharmacological properties or as a drug candidate.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Pathways involved: Affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide: can be compared with other phthalazinone derivatives or acetamide compounds.

    Unique Features: Its specific substitution pattern and functional groups may confer unique chemical and biological properties.

List of Similar Compounds

    Phthalazinone derivatives: Compounds with similar core structures but different substituents.

    Acetamide derivatives: Compounds with the acetamide functional group but varying aromatic rings.

For precise and detailed information, consulting scientific literature, patents, and specialized databases is recommended

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide

InChI

InChI=1S/C25H23N3O2/c1-16-8-11-19(12-9-16)24-20-6-4-5-7-21(20)25(30)28(27-24)15-23(29)26-22-13-10-17(2)14-18(22)3/h4-14H,15H2,1-3H3,(H,26,29)

InChI Key

WMRJIMUPJRFCCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)C)C

Origin of Product

United States

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